molecular formula C21H21N5O B2525144 N-(3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)propyl)-4-(1H-pyrrol-1-yl)benzamide CAS No. 1796946-18-3

N-(3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)propyl)-4-(1H-pyrrol-1-yl)benzamide

Cat. No.: B2525144
CAS No.: 1796946-18-3
M. Wt: 359.433
InChI Key: JISNXJYUIXZHNF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3-(2-Methylpyrazolo[1,5-a]pyrimidin-6-yl)propyl)-4-(1H-pyrrol-1-yl)benzamide (CAS: 1796946-18-3) is a heterocyclic compound featuring a pyrazolo[1,5-a]pyrimidine core substituted with a 2-methyl group, a propyl linker, and a benzamide moiety bearing a 1H-pyrrol-1-yl substituent at the para position . The pyrazolo[1,5-a]pyrimidine scaffold is widely studied in medicinal chemistry due to its structural similarity to purines, enabling interactions with enzymes and receptors such as kinases and GTPases.

Properties

IUPAC Name

N-[3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)propyl]-4-pyrrol-1-ylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N5O/c1-16-13-20-23-14-17(15-26(20)24-16)5-4-10-22-21(27)18-6-8-19(9-7-18)25-11-2-3-12-25/h2-3,6-9,11-15H,4-5,10H2,1H3,(H,22,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JISNXJYUIXZHNF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN2C=C(C=NC2=C1)CCCNC(=O)C3=CC=C(C=C3)N4C=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)propyl)-4-(1H-pyrrol-1-yl)benzamide typically involves multi-step organic reactions. One common approach is the sequential site-selective cross-coupling reactions starting from 2,6-dibromopyrazolo[1,5-a]pyrimidine.

Industrial Production Methods

Industrial production methods for such complex organic compounds often involve optimization of reaction conditions to maximize yield and purity. This includes the use of high-throughput screening for reaction conditions, automated synthesis platforms, and continuous flow chemistry techniques to scale up the production efficiently.

Chemical Reactions Analysis

Types of Reactions

N-(3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)propyl)-4-(1H-pyrrol-1-yl)benzamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to introduce oxygen-containing functional groups.

    Reduction: Reduction reactions can be used to modify the oxidation state of the compound.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and catalyst are optimized based on the desired transformation.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a wide range of functional groups, enhancing the compound’s chemical diversity.

Scientific Research Applications

Antimicrobial Properties

Research indicates that derivatives of pyrazolo[1,5-a]pyrimidines exhibit significant antimicrobial properties. For instance, compounds similar to N-(3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)propyl)-4-(1H-pyrrol-1-yl)benzamide have been shown to inhibit the growth of Mycobacterium tuberculosis, highlighting their potential as anti-tuberculosis agents .

Anti-inflammatory Effects

The compound has also been studied for its anti-inflammatory properties. Pyrazolo[1,5-a]pyrimidine derivatives have demonstrated effectiveness in reducing inflammation without the ulcerogenic effects typically associated with nonsteroidal anti-inflammatory drugs (NSAIDs). This suggests a promising role in treating inflammatory conditions .

Cancer Therapy

This compound may act as an inhibitor of cyclin-dependent kinases (CDKs), which are crucial in cell cycle regulation and cancer progression. Inhibiting CDKs can lead to reduced tumor growth and proliferation, positioning this compound as a potential candidate for cancer therapy .

Neuroprotective Effects

There is emerging evidence that pyrazolo[1,5-a]pyrimidine derivatives can offer neuroprotective effects. These compounds may play a role in treating neurodegenerative diseases by mitigating oxidative stress and inflammation in neuronal cells .

Optimization for Industrial Production

For large-scale production, optimizing reaction conditions such as temperature and solvent choice is crucial to enhance yield and purity. Advanced purification techniques like chromatography are often employed to achieve high-quality products .

Case Study 1: Antitubercular Activity

A study focusing on the antitubercular activity of pyrazolo[1,5-a]pyrimidine derivatives found that specific structural modifications led to enhanced potency against M. tuberculosis. The study highlighted the importance of substituent variations on the core structure in determining biological efficacy .

Case Study 2: CDK Inhibition

In another investigation, researchers synthesized a series of pyrazolo[1,5-a]pyrimidine derivatives and evaluated their ability to inhibit CDK2. The results indicated that certain analogs displayed significant inhibitory activity, suggesting their potential use in cancer therapy .

Mechanism of Action

The mechanism of action of N-(3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)propyl)-4-(1H-pyrrol-1-yl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The pathways involved depend on the specific biological context and the target molecule.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The table below highlights key structural differences and inferred biological activities of the target compound and analogs:

Compound Name Core Structure Substituents Inferred Activity/Properties References
Target Compound Pyrazolo[1,5-a]pyrimidine 2-methyl, benzamide (4-(1H-pyrrol-1-yl)), propyl linker Potential kinase inhibition, moderate solubility
DMH3 Pyrazolo[1,5-a]pyrimidine Quinolin-4-yl, morpholine, phenoxypropyl linker Skeletal development modulation (BMP pathway)
N-[2-(4-Morpholinyl)ethyl]-5-propyl-6-{[2′-(2H-tetrazol-5-yl)...} Pyrazolo[1,5-a]pyrimidine Tetrazole, morpholine, biphenylmethyl group, propyl Enhanced metabolic stability (tetrazole as bioisostere)
5,7-Dimethyl-triazolo[1,5-a]pyrimidine derivatives Triazolo[1,5-a]pyrimidine Acetyl hydrazones, methyl groups Herbicidal and fungicidal activity
Key Observations:

Core Modifications: The target compound’s pyrazolo[1,5-a]pyrimidine core is shared with DMH3 and the compound in . Triazolo[1,5-a]pyrimidine derivatives () exhibit distinct herbicidal activity, suggesting that core heteroatom arrangement critically influences biological function .

Substituent Impact: Morpholine and Tetrazole: The compound in contains morpholine (solubility-enhancing) and tetrazole (acidic bioisostere), which are absent in the target compound. Tetrazoles improve metabolic stability by resisting hydrolysis, a feature the target compound may lack . Pyrrole vs.

Linker Variations: The target compound uses a flexible propyl linker, whereas DMH3 employs a phenoxypropyl group. Rigid linkers (e.g., phenoxy) may restrict conformational freedom, enhancing binding affinity in some cases .

Biological Activity

N-(3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)propyl)-4-(1H-pyrrol-1-yl)benzamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological potential, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Structural Overview

The compound features a pyrazolo[1,5-a]pyrimidine core , which is known for its rigidity and planarity. This structural arrangement allows for effective interactions with various biological targets. The presence of functional groups such as the pyrrol and benzamide moieties enhances its potential pharmacological properties.

Anticancer Properties

Research indicates that derivatives of pyrazolo[1,5-a]pyrimidines can inhibit cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation. For instance, compounds similar to this compound have demonstrated significant inhibitory effects on CDK2, leading to antiproliferative effects in cancer cells .

Antimicrobial Activity

The pyrazolo[1,5-a]pyrimidine core has also been associated with antimicrobial activity . Studies report that related compounds exhibit effectiveness against various pathogens, including Mycobacterium tuberculosis and other protozoan parasites . The inhibition of specific enzymes involved in bacterial and fungal growth has been documented, suggesting potential applications in treating infections.

Anti-inflammatory Effects

Compounds within this class have shown anti-inflammatory properties . They can reduce inflammation without the ulcerogenic effects typical of nonsteroidal anti-inflammatory drugs (NSAIDs), making them promising candidates for therapeutic use .

The mechanisms through which this compound exerts its biological effects involve:

  • Enzyme Inhibition : Interaction with specific enzymes such as CDKs or membrane-bound pyrophosphatases.
  • Receptor Modulation : Potentially altering receptor activity linked to inflammation or cancer progression.

These interactions can modulate critical biological pathways, leading to the desired therapeutic outcomes.

Structure-Activity Relationships (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. Modifications to the pyrazolo[1,5-a]pyrimidine core or the attached functional groups can significantly influence its potency and selectivity. For example:

ModificationEffect on Activity
Substitution on the 2-positionEnhanced binding affinity to targets
Variation in the pyrrol groupAltered pharmacokinetic properties

Case Studies

Several studies have highlighted the efficacy of pyrazolo[1,5-a]pyrimidine derivatives in clinical settings:

  • Anticancer Efficacy : A study demonstrated that a compound with similar structural features inhibited tumor growth in xenograft models by targeting CDK2 .
  • Antimicrobial Trials : Clinical trials have shown that derivatives exhibit promising results against resistant strains of bacteria, offering alternatives to traditional antibiotics .
  • Inflammatory Disorders : Research has indicated that compounds can effectively manage symptoms in models of rheumatoid arthritis without significant side effects .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.